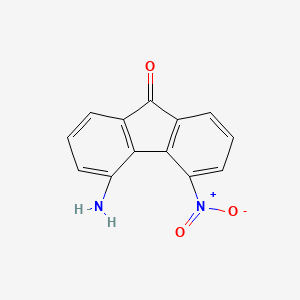

4-Amino-5-nitro-9H-fluoren-9-one

Beschreibung

Contextualization within the Fluorenone and Fluorene (B118485) Chemical Landscape

Fluorenone, with its characteristic tricyclic structure composed of two benzene (B151609) rings fused to a central five-membered ring containing a ketone group, serves as a fundamental scaffold in organic synthesis. sci-hub.sewikipedia.org Its parent hydrocarbon, fluorene, is a polycyclic aromatic hydrocarbon that provides a versatile platform for creating a myriad of derivatives. researchgate.net The chemical landscape of fluorenone and fluorene is vast, encompassing a wide range of substituted compounds that have found applications in materials science, medicine, and chemical synthesis. sci-hub.seresearchgate.net

Significance of Substituted Fluorenones in Contemporary Chemical Research

The strategic placement of functional groups on the fluorenone core gives rise to a diverse array of substituted fluorenones with tailored properties. These derivatives are of significant interest in contemporary chemical research due to their tunable photophysical and electrochemical characteristics. sci-hub.se For instance, substituted fluorenones are integral components in the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes. sci-hub.semdpi.com The ability to modify the fluorenone structure allows for the fine-tuning of properties such as light emission color and charge transport capabilities. entrepreneur-cn.com

Furthermore, many substituted fluorenones exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. sci-hub.seresearchgate.net The specific substituents on the fluorenone scaffold play a crucial role in determining the compound's biological efficacy and mechanism of action. nih.gov Research into the structure-activity relationships of these compounds continues to be an active area of investigation, with the aim of developing new therapeutic agents and research tools. researchgate.net The compound 4-Amino-5-nitro-9H-fluoren-9-one itself has been noted for its potential applications in biomedical research, including cancer research. ontosight.ai

| Property | Value |

| Molecular Formula | C13H8N2O3 |

| Molecular Weight | 240.22 g/mol |

| CAS Number | 54147-67-0 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H8N2O3 |

|---|---|

Molekulargewicht |

240.21 g/mol |

IUPAC-Name |

4-amino-5-nitrofluoren-9-one |

InChI |

InChI=1S/C13H8N2O3/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15(17)18/h1-6H,14H2 |

InChI-Schlüssel |

BKGQKTNQMGETSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 5 Nitro 9h Fluoren 9 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. researchgate.net For the fluorenone family, ¹H and ¹³C NMR, along with advanced 2D techniques, provide detailed information about the carbon skeleton and the position of substituents.

¹H and ¹³C NMR Analyses of Substituted Fluorenones

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.net In substituted fluorenones, the chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.

For instance, analysis of various fluorenone derivatives demonstrates characteristic signal patterns. The protons on the aromatic rings of the fluorenone core typically appear in the downfield region of the ¹H NMR spectrum. chemicalbook.comjocpr.com Similarly, the carbonyl carbon (C9) of the fluorenone skeleton shows a characteristic resonance in the ¹³C NMR spectrum. nih.govacs.org

The table below presents compiled ¹H and ¹³C NMR data for representative fluorenone analogues, illustrating the typical chemical shift ranges.

| Compound/Analogue | Technique | Key Chemical Shifts (δ ppm) | Source |

|---|---|---|---|

| Fluorenone Imide Derivative (C4FOI) | ¹H NMR (400 MHz, CDCl₃) | 8.69 (d, J = 7.7 Hz, 2H), 8.50 (d, J = 8.2 Hz, 2H), 7.62 (t, J = 8.0 Hz, 2H), 4.3-4.23 (m, 2H), 1.80-1.68 (m, 2H), 1.52-1.40 (m, 2H), 1.00 (t, J = 7.4 Hz, 3H) | rsc.org |

| Fluorenone Imide Derivative (C4FOI) | ¹³C NMR (100 MHz, THF-d8) | 164.61, 158.15, 138.62, 138.38, 134.71, 131.17, 130.80, 128.76, 113.64, 79.52, 47.97, 30.65, 21.13, 14.04 | rsc.org |

| 2-bromo-2'H,5'H- spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | ¹³C NMR | 72.16 (spiro C-9), 157.52 (C=O), 173.56 (C=O) | bas.bg |

| 4-Amino-9-fluorenone | ¹H NMR | Aromatic protons and two amine protons are observed. | chemicalbook.com |

Application of Advanced NMR Techniques (e.g., 2D NMR, DEPT)

While 1D NMR spectra are foundational, complex structures often require more advanced techniques for complete assignment. researchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, while quaternary carbons are not observed. libretexts.orglibretexts.org This is crucial for correctly assigning carbon signals in the fluorenone skeleton. bas.bgresearchgate.net For example, a DEPT-135 experiment will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. libretexts.org

Two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY, HSQC, and HMBC, are vital for establishing connectivity within the molecule. bas.bg

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the aromatic rings. bas.bg

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and confirming the placement of substituents on the fluorenone core. bas.bgmdpi.com

These techniques have been successfully applied to fully assign the ¹H and ¹³C NMR chemical shifts for various substituted fluorenylspirohydantoins and other complex fluorenone derivatives. bas.bg

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. longdom.org

High-Resolution Mass Spectrometry (HRMS-ESI(+))

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.orgcopernicus.org This precision allows for the confident determination of a compound's elemental formula. nih.gov When coupled with a soft ionization technique like Electrospray Ionization (ESI), HRMS can analyze fragile molecules without significant fragmentation, yielding a prominent protonated molecular ion ([M+H]⁺) or other adducts. researchgate.netbeilstein-journals.org For fluorenone derivatives, HRMS-ESI(+) is used to confirm the exact mass, which validates the proposed structure after synthesis. rsc.org The high mass accuracy helps to distinguish between compounds with very similar nominal masses. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) of Fluorenone Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like fluorenone and its derivatives. researchgate.netnih.gov In a typical GC-MS analysis, the sample is vaporized and separated on a GC column before entering the mass spectrometer, where electron ionization (EI) is commonly used. nist.gov This high-energy ionization method causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for identification. ornl.gov GC-MS has been used to identify 9-fluorenone (B1672902) as an oxidation product and to analyze fluorene (B118485) metabolites. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, large, and fragile molecules. colostate.eduyoutube.com It generates gas-phase ions directly from a solution by creating a fine spray of charged droplets. youtube.comunh.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with little to no fragmentation. youtube.com ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented in a controlled manner. This process, known as collision-induced dissociation (CID), provides valuable structural information by revealing the fragmentation pathways of the parent ion, which helps in elucidating the structure of "unknown" compounds. nih.govresearchgate.net This technique is instrumental in the structural characterization of a wide range of organic compounds, including fluorenone derivatives. rsc.orgnih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive techniques used to probe the functional groups and electronic transitions within a molecule.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal for identifying the characteristic vibrational modes of the functional groups present in 4-amino-5-nitro-9H-fluoren-9-one. The structure of this compound is defined by a fluorenone core with a carbonyl group (C=O), an amino group (-NH2), and a nitro group (-NO2). ontosight.ai Each of these groups, along with the aromatic C-H and C=C bonds of the fluorene backbone, exhibits distinct absorption bands in the IR spectrum.

The amino group gives rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for a primary amine. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. The nitro group is characterized by two strong stretching vibrations: the asymmetric (νasNO2) and symmetric (νsNO2) stretches, which are anticipated to fall within the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ ranges, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

A hypothetical FTIR data table for this compound, based on characteristic group frequencies, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Amino (-NH₂) | N-H Bend | 1590-1650 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |

| Carbonyl (C=O) | C=O Stretch | 1710-1720 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

This table represents expected values and may vary in an actual experimental spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorenone system possesses an extended π-conjugated system, which is further modulated by the amino and nitro substituents in this compound. These substituents create a "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group can lead to intramolecular charge transfer (ICT) transitions. This typically results in absorption bands at longer wavelengths (a bathochromic or red shift) compared to the parent fluorenone.

Studies on analogous fluorenone derivatives demonstrate the significant influence of substituents on their photophysical properties. For example, methoxy-substituted fluorenones exhibit absorption maxima that are red-shifted, and this effect is dependent on the position of the substituent. researchgate.net It is expected that this compound would display a broad absorption band in the visible region due to its ICT character. The photophysical properties, such as fluorescence and quantum yield, are also highly dependent on the molecular structure and the surrounding environment. Many fluorenone derivatives are known for their interesting emissive properties, including aggregation-induced emission (AIE). acs.org

The photophysical properties of a series of 2,7-diphenylfluorenone analogues highlight the tunability of emission wavelengths. For instance, these compounds exhibit solid-state fluorescence quantum yields ranging from 29% to 65% and display luminescence switching behavior. acs.orgresearchgate.net While specific data for this compound is not available, the table below shows data for representative fluorenone analogues.

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent/State |

| 9-Fluorenone | ~380 | - | Cyclohexane |

| 2,7-Diphenylfluorenone-analogue 1 | - | 571 (orange) | Solid |

| 2,7-Diphenylfluorenone-analogue 2 | - | 557 (yellow) | Solid |

| 4-Methoxyfluorenone | 432-504 | - | Acetonitrile researchgate.net |

Data is for analogous compounds and not this compound.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.

Single-crystal X-ray diffraction (SC-XRD) analysis provides unequivocal proof of a molecule's constitution, configuration, and conformation in the solid state. For fluorenone derivatives, SC-XRD reveals precise bond lengths, bond angles, and torsion angles. This technique is crucial for understanding the planarity of the fluorenone system and the orientation of its substituents.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, analyses of other fluorenone derivatives provide valuable comparative insights. researchgate.net For example, the crystal structure of a related nitro-substituted compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which also contains a nitro-aromatic system, has been determined. mdpi.com The study of such structures helps in understanding the influence of the nitro group on the molecular geometry. The table below presents representative crystallographic data for an analogous compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | 8.1974 | 10.6696 | 12.9766 |

Data from a related nitro-aromatic compound. mdpi.com

Beyond the individual molecular structure, SC-XRD allows for a detailed analysis of the supramolecular assembly, including intermolecular interactions such as hydrogen bonding and π-π stacking. In the solid state of this compound, the amino group can act as a hydrogen bond donor, while the nitro and carbonyl groups can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing.

Computational and Theoretical Investigations of 4 Amino 5 Nitro 9h Fluoren 9 One Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules like 4-Amino-5-nitro-9H-fluoren-9-one. These methods offer a balance between accuracy and computational cost, making them ideal for studying complex organic systems.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, optical properties, and charge transfer characteristics.

Computational studies on fluorenone scaffolds demonstrate that the nature and position of substituents significantly modulate the HOMO and LUMO energy levels. researchgate.net

Electron-donating groups , such as the amino (-NH₂) group at the 4-position, tend to raise the energy of both the HOMO and LUMO. researchgate.net

Electron-withdrawing groups , like the nitro (-NO₂) group at the 5-position, generally lower the energy of both frontier orbitals. researchgate.net

This "push-pull" arrangement in this compound creates a system with significant intramolecular charge-transfer (ICT) character. vulcanchem.com The HOMO is typically localized on the electron-rich amino group and the aromatic system, while the LUMO is concentrated around the electron-deficient nitro group and the carbonyl moiety. This spatial separation of the frontier orbitals leads to a smaller HOMO-LUMO energy gap, which is indicative of the potential for charge transfer upon electronic excitation. researchgate.net DFT calculations are essential for quantifying these effects. For instance, studies on similarly substituted aromatic systems provide a framework for understanding these relationships. materialsciencejournal.org

Table 1: Representative DFT-Calculated Quantum Chemical Identifiers for a Substituted Aromatic System Data adapted from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate for illustrative purposes. materialsciencejournal.org

| Parameter | Gas Phase | DMSO Solvent |

| HOMO Energy (eV) | -6.21 | -6.10 |

| LUMO Energy (eV) | -2.85 | -2.55 |

| HOMO-LUMO Gap (eV) | 3.36 | 3.55 |

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. TD-DFT methods are employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, primarily the HOMO to LUMO transition. For this compound, the ICT character is expected to result in an absorption band at a longer wavelength compared to unsubstituted fluorenone.

DFT calculations can also predict vibrational frequencies (IR and Raman spectra). researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific peaks in the experimental spectra to the corresponding molecular motions, such as the stretching and bending of C=O, N-H, and N-O bonds. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, scaling factors can be applied to achieve excellent agreement. researchgate.net This detailed vibrational analysis confirms the molecular structure and provides insight into bonding characteristics. researchgate.net

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Fluorenone Derivative Data based on a study of 9-fluorenone-2-carboxylic acid to illustrate the methodology. researchgate.net

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | 1735 | 1688 |

| Aromatic C-H Stretch | 3080 - 3120 | 3075 - 3110 |

| COOH O-H Stretch | 3590 | 3450 |

Before other properties can be calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through molecular geometry optimization, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). materialsciencejournal.org This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

For this compound, optimization would reveal the planarity of the fluorenone core and the orientation of the amino and nitro substituents. Conformational studies can also investigate the rotation around the C-N bonds and the potential for intramolecular hydrogen bonding between the amino hydrogen and the oxygen of the nitro or carbonyl group. unimi.it These geometric parameters are fundamental, as they directly impact the electronic structure and spectroscopic properties of the molecule. materialsciencejournal.org

Quantum Chemical Calculations for Reaction Pathway Analysis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For this compound, this includes elucidating the pathways of its synthesis, which often involves the nitration of an amino-fluorenone precursor or the cyclization of a substituted biphenyl. vulcanchem.com

Quantum chemical calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. This allows chemists to understand factors like regioselectivity—why the functional groups are directed to the 4- and 5-positions. For example, in the synthesis of related compounds via nucleophilic aromatic substitution (SNAr), computational models can explain the enhanced reactivity conferred by the electron-withdrawing nitro groups. walisongo.ac.id Such analyses are vital for optimizing reaction conditions to improve yields and minimize byproducts. researchgate.net

Theoretical Studies on Excited-State Intramolecular Proton Transfer (ESIPT) in Fluorenone Derivatives

Molecules containing both a hydrogen bond donor (like an -NH₂ or -OH group) and a nearby acceptor can undergo a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). wikipedia.orgmdpi.com This process involves the transfer of a proton within the molecule after it has been excited by light. ESIPT is characterized by a four-level photocycle (L → L* → E* → E) that often results in dual fluorescence and an unusually large Stokes shift (the difference between the absorption and emission maxima), a highly desirable property for fluorescent probes and sensors. wikipedia.orgrsc.orgnih.gov

In this compound, the amino group can act as the proton donor and the oxygen of the adjacent nitro group or the carbonyl group can act as the acceptor. mdpi.com Theoretical studies using TD-DFT are critical for investigating the feasibility of ESIPT. These calculations can model the potential energy surfaces of both the ground and excited states to determine if the proton-transferred tautomer is energetically favorable in the excited state. The presence of the strong electron-withdrawing nitro group can increase the acidity of the amino proton in the excited state, thereby facilitating the ESIPT process. nih.gov

Computational Analysis of Non-Covalent Interactions and Electrostatic Potential Maps

Beyond covalent bonds, non-covalent interactions play a significant role in molecular recognition and crystal packing. Computational methods can analyze these weak interactions, such as hydrogen bonds and van der Waals forces. Natural Bond Orbital (NBO) analysis is one such method that investigates intramolecular electronic interactions and their corresponding stabilization energies. researchgate.net

A powerful visual tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. walisongo.ac.id An MEP map illustrates the charge distribution across a molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the carbonyl and nitro groups. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. youtube.com

Green/Yellow regions represent neutral or weakly polarized areas. researchgate.net

The MEP map for this molecule would clearly visualize the "push-pull" electronics, showing a high electron density near the nitro and carbonyl groups and a lower density (or even slightly positive potential) near the amino group's hydrogens. walisongo.ac.idresearchgate.net This provides a clear, intuitive picture of the molecule's reactive sites. smu.edu

Investigation of Biradical Formation and Related Electronic Phenomena

The unique electronic structure of this compound, characterized by the presence of a strong electron-donating amino group and a potent electron-withdrawing nitro group on the fluorenone framework, has prompted theoretical investigations into its potential for biradical character and associated electronic phenomena. While direct experimental evidence for biradical formation in this specific molecule is not extensively documented, computational studies on analogous donor-acceptor systems provide a foundational understanding of the principles that could govern such behavior.

The concept of biradicaloids, molecules that exhibit a partial biradical character in their ground state, is central to understanding the electronic properties of push-pull systems like this compound. In these systems, the intramolecular charge transfer from the donor (amino group) to the acceptor (nitro group) can lead to a significant decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the HOMO-LUMO gap is a key indicator of potential open-shell character.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in predicting and analyzing the electronic structure and potential biradical nature of such molecules. These methods allow for the calculation of various parameters that can quantify the degree of biradical character.

To illustrate the type of data generated in such computational studies, the following hypothetical data table is presented. This table is based on typical results from DFT calculations on donor-acceptor aromatic compounds and serves to demonstrate the parameters used to evaluate biradical character.

Interactive Data Table: Hypothetical Computational Parameters for Biradical Character Analysis

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO-LUMO Gap (eV) | 2.5 | A smaller gap suggests easier electronic excitation and potential for charge separation, a precursor to biradical states. |

| Singlet-Triplet Energy Gap (ΔES-T) (kcal/mol) | 5.0 | A small positive value indicates a low-lying triplet state, characteristic of biradicaloids. |

| Biradical Character (y0) | 0.3 | A value between 0 and 1, where higher values indicate greater biradical nature. |

| Spin Density on Amino Group | +0.2 | Indicates the localization of unpaired electron spin on the donor group in the triplet state. |

| Spin Density on Nitro Group | -0.2 | Indicates the localization of unpaired electron spin on the acceptor group in the triplet state. |

The electronic phenomena associated with biradical formation are of significant interest. Molecules with accessible biradical states can exhibit unique optical and magnetic properties. For example, they may display nonlinear optical (NLO) behavior due to the large change in dipole moment upon excitation. Furthermore, the presence of unpaired electrons in the triplet state can lead to paramagnetism.

In the context of this compound, the push-pull nature of the substituents is expected to create a strong intramolecular charge transfer character in the excited states. Computational studies on similar fluorenone derivatives have shown that the electronic transitions can be highly sensitive to the nature and position of the donor and acceptor groups. This sensitivity allows for the fine-tuning of the electronic and optical properties of the molecule.

While definitive computational studies on the biradical formation of this compound are yet to be published, the theoretical framework established for donor-acceptor biradicaloids strongly suggests that this molecule is a promising candidate for exhibiting interesting electronic phenomena driven by its inherent push-pull electronic structure. Future computational work is necessary to fully elucidate the extent of its biradical character and the implications for its material properties.

Derivatives and Structural Modification of 4 Amino 5 Nitro 9h Fluoren 9 One

Synthesis of Aminated and Nitrated Fluorenone Analogues

The synthesis of aminated and nitrated fluorenone analogues often begins with the fluorenone core, which can be nitrated using a mixture of nitric and sulfuric acids. researchgate.netvulcanchem.com The degree of nitration can be controlled by adjusting the reaction conditions, such as the concentration of the acids and the temperature, to yield mono-, di-, or even tri-nitro derivatives. For instance, the nitration of fluorenone in the presence of nitric acid and sulfuric acid in water can selectively produce 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone by modifying the reaction conditions. researchgate.net

Subsequent reduction of the nitro groups to amino groups is a common strategy to introduce amines. This can be achieved through various reducing agents, with the choice of reagent allowing for selective reduction if multiple nitro groups are present. vulcanchem.com For example, tilorone, an immunomodulatory agent, and its analogues, which are 2,7-diamidofluorenones, have been synthesized and evaluated for their potential as anticancer drugs. nih.gov

The synthesis of 4-amino-5-nitro-9H-fluoren-9-one itself can be accomplished through the nitration of amino-fluorenone precursors. ontosight.ai The strategic placement of the amino and nitro groups is crucial for its subsequent use as a precursor in more complex syntheses. ontosight.ai

Development of Fluorenone Derivatives with Specific Functionalization

The fluorenone scaffold allows for a variety of functionalizations to modulate its properties. These modifications include the introduction of different functional groups and the construction of new ring systems.

The electronic properties of the fluorenone system can be significantly altered by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). EWGs, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the aromatic rings, while EDGs, like amino (-NH2) and methoxy (B1213986) (-OCH3) groups, increase it. studypug.com

This "push-pull" electronic system, as seen in this compound, influences the molecule's optical and redox properties. vulcanchem.com The strategic placement of these groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, fluorenone derivatives with deep-lying LUMO energy levels have been designed as electron-accepting building blocks for n-type organic semiconductors. nih.gov In some cases, the introduction of EDGs has been shown to enhance the biological activity of certain fluorenone derivatives. nih.govacs.org

Table 1: Examples of Electron-Withdrawing and Electron-Donating Groups

| Group Type | Examples | Effect on Electron Density |

|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CHO, -COR, -COOR | Decreases |

This table provides examples of common electron-withdrawing and electron-donating groups that can be introduced to the fluorenone core.

The fluorenone core can be used as a starting material for the synthesis of more complex heterocyclic systems. These reactions often involve the carbonyl group at the 9-position or the reactive amino and nitro groups. For example, fluorenone can be a precursor in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives through a multi-component domino reaction. rsc.org This reaction involves the formation of new rings fused to the fluorenone structure.

Another approach involves the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov This is achieved by first converting 9-fluorenone (B1672902) to 9H-fluoren-9-one oxime, which is then reacted with arylisocyanates to yield the final heterocyclic products. nih.gov These derivatives combine the fluorene (B118485) system with carbamoyl (B1232498) and oximinic groups, leading to compounds with potential biological applications. nih.gov

The ketone group of fluorenone readily reacts with various amines to form Schiff bases. A notable class of these derivatives are the fluorenone thiosemicarbazones, formed by the condensation of fluorenone with thiosemicarbazide (B42300). jocpr.comresearchgate.net These Schiff bases can act as bidentate ligands, capable of coordinating with metal ions to form metal complexes. jocpr.com

The synthesis of these Schiff bases is typically carried out by refluxing fluorenone with the corresponding amine, such as thiosemicarbazide or semicarbazide, in a suitable solvent like ethanol. jocpr.com The resulting ligands have been investigated for their biological activities. jocpr.com

Table 2: Synthesis of Fluorenone Schiff Bases

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 9-Fluorenone | Thiosemicarbazide | Fluorenone Thiosemicarbazone |

| 9-Fluorenone | Semicarbazide | Fluorenone Semicarbazone |

This table illustrates the reactants used to synthesize different types of fluorenone-based Schiff bases.

The C-9 position of the fluorene ring is particularly reactive and can be functionalized to create a variety of 9-substituted derivatives. researchgate.net The presence of the carbonyl group at this position in fluorenone provides a handle for numerous chemical transformations. Boron trifluoride has been used to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, leading to highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de

Furthermore, the fluorene moiety itself can be modified at the 9-position through various C-C bond-forming reactions, which is a useful strategy for synthesizing functionalized intermediates, polymers, and macrocycles. researchgate.net

This compound as a Precursor or Intermediate in Organic Synthesis

The specific substitution pattern of this compound makes it a valuable starting material or intermediate in organic synthesis. ontosight.ai Its "push-pull" electronic nature, arising from the electron-donating amino group and the electron-withdrawing nitro group, influences its reactivity and the properties of its downstream products. vulcanchem.com

This compound can be used to construct more complex molecules with potential pharmaceutical applications. ontosight.ai For instance, the amino group can be a site for further derivatization, such as acylation or the formation of Schiff bases, while the nitro group can be reduced to an amine, opening up another avenue for functionalization. The fluorenone backbone itself provides a rigid and planar core that can be incorporated into larger molecular architectures. The synthesis of fluorenone azine-based Schiff base fluorescent probes is one such application where the fluorenone moiety is a key component. researchgate.net

Integration with Fluorenylmethoxycarbonyl (Fmoc) Chemistry and Related Fluorene Scaffolds

The strategic integration of novel building blocks into established synthetic methodologies is a cornerstone of modern medicinal chemistry and materials science. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical tool, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability which allows for orthogonal protection schemes in the assembly of complex molecules. nih.govwikipedia.orgnih.gov The core structure of this compound, a substituted fluorenone, presents a unique scaffold that can potentially be incorporated into such synthetic strategies.

The amino group on the this compound molecule provides a reactive handle for the introduction of the Fmoc protecting group. The standard and widely practiced methods for the N-protection of amino acids and other amino-containing compounds involve the use of reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgacs.org

The general reaction for the Fmoc protection of an amine is depicted below:

Reaction Scheme for Fmoc Protection:

or

In the context of this compound, the amino group at the C-4 position would be the target for this reaction. The successful synthesis of the Fmoc-protected derivative, Fmoc-4-amino-5-nitro-9H-fluoren-9-one, would render it a viable building block for incorporation into peptide chains or other complex molecules via SPPS. This process would involve the sequential coupling of amino acids to a solid support, with the Fmoc group being removed at each step to allow for the addition of the next residue in the sequence. nih.govnih.gov

The deprotection of the Fmoc group is typically achieved under mild basic conditions, most commonly using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). wikipedia.org This orthogonality is a key advantage of Fmoc chemistry, as acid-labile side-chain protecting groups remain intact during the synthesis. nih.govnih.gov

Table 1: Key Reagents in Fmoc Chemistry

| Reagent | Chemical Name | Purpose |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate | Introduction of the Fmoc protecting group. acs.org |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Introduction of the Fmoc protecting group, often preferred to minimize side reactions. wikipedia.org |

| Piperidine | Piperidine | Reagent for the cleavage (deprotection) of the Fmoc group. wikipedia.org |

| TFA | Trifluoroacetic acid | Used for the final cleavage of the synthesized peptide from the solid support and removal of acid-labile side-chain protecting groups. organic-chemistry.org |

The fluorene scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.gov The incorporation of the this compound moiety into a larger molecule could impart unique conformational constraints, photophysical properties, or biological activities. While specific research detailing the synthesis and application of Fmoc-4-amino-5-nitro-9H-fluoren-9-one is not prevalent in the searched literature, the established principles of Fmoc chemistry provide a clear theoretical framework for its potential use.

Table 2: Potential Research Findings from the Integration of this compound with Fmoc Chemistry

| Research Area | Potential Finding | Implication |

| Synthesis | Successful synthesis and characterization of Fmoc-4-amino-5-nitro-9H-fluoren-9-one. | Provides a new building block for solid-phase synthesis. |

| Peptide Incorporation | Incorporation of the fluorenone moiety into a peptide sequence via Fmoc-SPPS. | Creation of novel peptidomimetics with potentially altered structures and functions. |

| Structural Analysis | Study of the conformational effects of the fluorenone scaffold on peptide secondary structure. | Understanding how this rigid, planar moiety influences peptide folding. |

| Biological Screening | Evaluation of the biological activity of peptides containing the this compound unit. | Discovery of new therapeutic leads or biological probes. |

It is important to note that while the theoretical basis for the integration of this compound into Fmoc chemistry is sound, experimental validation and detailed research findings specifically for this compound are required to fully realize its potential as a versatile synthetic building block.

Research Applications of 4 Amino 5 Nitro 9h Fluoren 9 One and Its Derivatives

Materials Science and Optoelectronic Applications

The distinct electronic and photophysical properties of 4-Amino-5-nitro-9H-fluoren-9-one and its derivatives have led to their exploration in several areas of materials science, particularly in the realm of optoelectronics.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Fluorenone derivatives are recognized for their potential in OLED technology. Their inherent fluorescence and thermal stability are key attributes for this application. researchgate.netnih.gov For instance, four newly synthesized fluorenone-based materials demonstrated high thermal stability, with 5% mass loss occurring at temperatures between 271–395 °C, and were successfully used as emitters in OLEDs. researchgate.net The design of these molecules often involves creating donor-acceptor structures to tune the emission color and efficiency. mdpi.com While specific studies on the direct use of this compound in OLEDs are not prevalent, its core structure is a foundational component for developing more complex fluorescent emitters. ontosight.ai The general class of fluorene-based materials is known for high fluorescence quantum yields, often exceeding 0.7, and significant photostability, which are critical for the performance and longevity of OLED devices. njit.eduresearchgate.net

Organic Semiconductors and Photovoltaic Devices (OPVs)

The electron-withdrawing nature of the nitro group in nitrofluorenone (B14763482) derivatives makes them promising candidates for n-type organic semiconductors. ontosight.airsc.orgbohrium.com These materials are essential for the development of organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). rsc.orgbohrium.com Research has shown that fluorenone derivatives functionalized with nitro and cyano groups can act as n-type semiconductors with good air stability. rsc.org Although the electron mobilities are modest, in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹, the ability to tune their energy levels through simple chemical modifications is a significant advantage. rsc.org

In the context of OPVs, fluorenone-based molecules have been designed as non-fullerene acceptors. rsc.orgresearchgate.net For example, a derivative incorporating a fluorenone core with diketopyrrolopyrrole (DPP) end-capping groups, when used as an acceptor with a P3HT donor polymer, resulted in an OPV device with a high open-circuit voltage of 0.97 V. researchgate.net Fluorenone and its derivatives have also been explored as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices, demonstrating good thermal stability and suitable electrochemical properties for efficient electron transport from various absorber layers. nih.gov

Electrochromic Polymers and Charge-Transport Materials

The fluorenone backbone is a versatile platform for constructing charge-transporting materials. nih.gov The inherent electronic properties of fluorenone derivatives allow for their incorporation into polymers, which can exhibit electrochromic behavior—changing color in response to an electrical potential. This property is valuable for applications such as smart windows and displays. While direct research on this compound for electrochromic polymers is limited, the broader class of fluorene-based polymers has been investigated for these applications. The ability of the fluorenone unit to accept electrons makes it a key component in designing materials with efficient charge-transport capabilities. nih.gov

Stimuli-Responsive Materials and Molecular Sensing

Stimuli-responsive materials can change their physical or chemical properties in response to external triggers like light, pH, or temperature. nih.govnih.gov The "push-pull" nature of this compound suggests its potential as a building block for such materials. vulcanchem.com Derivatives of this compound can be designed to exhibit changes in their fluorescence or absorption spectra upon interaction with specific analytes, making them suitable for molecular sensing applications. The incorporation of fluorenone derivatives into polymer structures can lead to materials that respond to various stimuli, opening up possibilities in areas like controlled drug release and environmental monitoring. vulcanchem.comnih.gov

Imaging Probes and Two-Photon Absorbing Molecules (e.g., for fluorescence microscopy of cells)

Fluorene-based molecules have shown significant promise as fluorescent probes for biological imaging, particularly in two-photon fluorescence microscopy (2PFM). njit.eduresearchgate.netnih.govnih.govucf.edu This advanced imaging technique offers advantages like increased penetration depth and reduced photodamage in living tissues. nih.gov A series of fluorene-based donor-acceptor molecules exhibited high two-photon absorption cross-sections (220-1060 GM) and high fluorescence quantum yields (0.86-0.98). nih.gov One such probe, when incubated with cells, demonstrated low cytotoxicity and selective localization within endosomes, highlighting its potential for live-cell imaging. nih.govnih.gov Although this compound itself has not been the primary focus, its derivatives are being developed to create fluorophores with tailored properties for multiphoton imaging. njit.eduresearchgate.net

Chemical Building Blocks in Complex Organic Synthesis

Beyond its direct applications in materials science, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai Its functional groups—the amino and nitro groups—provide reactive sites for further chemical transformations. vulcanchem.com

For instance, the fluorenone core is a key structural motif in various biologically active compounds. nih.govrsc.orgnih.govrsc.org The presence of the amino and nitro groups on the this compound scaffold allows for the construction of diverse molecular architectures through reactions such as diazotization, reduction, and condensation. One notable example is the use of 9-fluorenone (B1672902) in a five-component domino reaction to synthesize complex heterocyclic structures like tetrahydroimidazo[1,2-a]pyridine derivatives, which are known to possess a broad range of pharmacological activities. rsc.orgnih.govrsc.org

The 9-phenylfluoren-9-yl (Pf) group, a related fluorene (B118485) derivative, has been effectively used as a protecting group for nitrogen in the enantiospecific synthesis of amino acid derivatives, preventing racemization. nih.gov This demonstrates the utility of the fluorene framework in facilitating stereoselective transformations, a critical aspect of pharmaceutical synthesis.

Synthesis of Pharmacologically Relevant Scaffolds

The fluorene ring system is a common motif in many biologically active compounds. The presence of amino and nitro groups on the this compound scaffold provides reactive handles for the construction of more complex, pharmacologically relevant heterocyclic systems. These groups can be readily modified or can participate in cyclization reactions to yield diverse molecular architectures.

One notable application is in the synthesis of fused heterocyclic compounds. For instance, the fluorenone core of derivatives of this compound serves as a starting point for creating intricate molecular frameworks. A multi-component domino reaction involving 9-fluorenone, cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) has been shown to produce complex tetrahydroimidazo[1,2-a]pyridine derivatives. rsc.orgnih.gov This reaction proceeds through a cascade of steps including N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization, ultimately yielding highly substituted heterocyclic systems. rsc.org The resulting 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives are of significant interest in medicinal chemistry due to the established biological activities of the imidazo[1,2-a]pyridine (B132010) core, which is found in various drugs. nih.gov

The following table summarizes the key features of this synthetic approach:

| Starting Materials | Key Reaction Steps | Final Product Class |

| 9-Fluorenone, cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, ethylenediamine | N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, N-cyclization | 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives |

Furthermore, the fluorenone scaffold is utilized in the synthesis of other bioactive molecules. For example, O-aryl-carbamoyl-oxymino-fluorene derivatives have been synthesized from 9H-fluoren-9-one oxime and have demonstrated microbicidal and antibiofilm activity. nih.gov This highlights the versatility of the fluorenone core as a platform for discovering new therapeutic agents. The synthesis involves the reaction of 9H-fluoren-9-one oxime with various phenyl isocyanate derivatives. nih.gov

Precursors for Polymeric Materials with Tunable Properties

The rigid and planar structure of the fluorene ring can impart desirable thermal and mechanical properties to polymers. The amino group of this compound can serve as a functional handle for polymerization reactions, such as polycondensation, to form high-performance polymers like polyamides and polyimides.

While direct polymerization of this compound is not widely reported, the use of similar fluorene-containing diamines in polymer synthesis is well-established. For example, polyimides derived from 9,9-bis(4-aminophenyl)fluorene (BAF) exhibit excellent thermal stability, with glass transition temperatures (Tg) above 300°C and initial thermal decomposition temperatures exceeding 500°C for aromatic polyimides. researchgate.net These polymers also demonstrate good solubility in aprotic polar organic solvents. researchgate.net The properties of these fluorene-based polyimides can be tuned by reacting the diamine with different dianhydrides.

The following table showcases the effect of different dianhydrides on the properties of polyimides derived from a fluorene-containing diamine:

| Dianhydride | Polymer Abbreviation | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (10% weight loss) |

| Pyromellitic dianhydride (PMDA) | PI(TPF-Ph) | 290-359 °C | 522-566 °C |

| 3,3',4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | PI(TPF-Ph-Na) | 290-359 °C | 522-566 °C |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | PI(TPF-2Na) | 290-359 °C | 522-566 °C |

Note: Data derived from studies on analogous fluorene-based polyimides. researchgate.net

Similarly, polyamides containing amino acid moieties and a fluorene core have been synthesized. nih.gov These polymers are prepared by the polycondensation of diamines derived from amino acids and a fluorene-containing dicarboxylic acid. The incorporation of the fluorene unit is intended to enhance the thermal stability and mechanical properties of the resulting polyamides.

Given these examples, this compound represents a potential monomer for creating novel polymers. The amino group could be reacted with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. The nitro group could be further functionalized post-polymerization to introduce other properties, or it could be reduced to a second amino group to create a tetra-functional monomer for cross-linking.

Development of Chemical Probes (e.g., for Detection of Reactive Species)

Chemical probes are essential tools for studying biological processes in real-time. Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution. The unique electronic structure of this compound makes it an intriguing candidate for the development of fluorescent probes.

The presence of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) on the aromatic fluorenone core creates a "push-pull" system. This intramolecular charge transfer (ICT) character can lead to interesting photophysical properties, including fluorescence. The fluorescence of such molecules is often sensitive to the local environment, such as solvent polarity and the presence of specific analytes.

While specific fluorescent probes based on this compound for reactive species are not extensively documented in the literature, the underlying principles of probe design suggest its potential. The amino or nitro groups could be modified to include a recognition site for a target analyte, such as a reactive oxygen species (ROS) or a reactive nitrogen species (RNS). nih.govnih.gov Upon reaction with the analyte, the electronic properties of the fluorophore would be altered, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or ratiometric response).

For example, the amino group could be acylated with a group that is cleaved by a specific enzyme or reactive species. This cleavage would restore the strong electron-donating character of the amino group, leading to a significant change in the fluorescence output. This strategy is commonly employed in the design of reaction-based fluorescent probes. nih.gov

The general principles for designing fluorescent probes for reactive species often involve the following:

| Probe Design Strategy | Mechanism of Action | Example Analyte |

| Photoinduced Electron Transfer (PeT) | A quencher is attached to the fluorophore. Reaction with the analyte removes the quencher, restoring fluorescence. | Nitric Oxide (NO) |

| Intramolecular Charge Transfer (ICT) | The electronic environment of the fluorophore is altered by reaction with the analyte, causing a shift in the emission spectrum. | pH, metal ions |

| Reaction-Based Scaffolds | A specific chemical reaction between the probe and the analyte unmasks a fluorescent molecule or changes its fluorescent properties. | Reactive Oxygen Species (ROS), Enzymes |

Given its inherent "push-pull" nature, derivatives of this compound are promising platforms for developing novel reaction-based probes for various biological analytes.

Future Research Directions and Perspectives on 4 Amino 5 Nitro 9h Fluoren 9 One

The unique electronic and structural characteristics of 4-Amino-5-nitro-9H-fluoren-9-one, arising from the combination of an electron-donating amino group and an electron-withdrawing nitro group on the fluorenone framework, position it as a compound of significant interest for future research. The exploration of this molecule and its derivatives is poised to unlock new possibilities in materials science, chemical synthesis, and molecular engineering. The following sections outline key areas for future investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-5-nitro-9H-fluoren-9-one, and how can purity be validated experimentally?

- Methodology : Synthesis typically involves nitration and amination of fluorenone derivatives. For purity validation, combine chromatographic methods (HPLC or TLC) with spectroscopic techniques (e.g., -NMR and -NMR) to confirm structural integrity. Mass spectrometry (MS) can verify molecular weight, while elemental analysis ensures stoichiometric consistency .

- Key Data : The compound's linear molecular formula is , with a molecular weight of 240.22 g/mol. Ensure reaction intermediates (e.g., nitro-fluorenone precursors) are characterized using UV-Vis spectroscopy to track electronic transitions .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Methodology : Cross-validate data using complementary techniques. For example, if NMR signals overlap, employ 2D NMR (COSY, HSQC) to resolve ambiguities. Conflicting mass spectra may require high-resolution MS (HRMS) or isotopic pattern analysis. Document solvent effects, as polar solvents can shift NMR peaks .

- Contradiction Resolution : Compare results with computational predictions (e.g., DFT calculations for NMR chemical shifts) to identify experimental outliers .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures : Refer to SDS guidelines for fluorenone derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from light due to potential nitro-group instability .

- Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic studies resolve hydrogen-bonding patterns in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Analyze hydrogen bonds via graph-set notation to classify motifs (e.g., for dimeric interactions). Compare with computational models (e.g., Mercury CSD) to validate packing efficiency .

- Data Interpretation : Pay attention to nitro-group geometry, as steric effects from the amino group may distort planarity, affecting crystal symmetry .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to model frontier molecular orbitals (HOMO/LUMO) and assess redox behavior. Solvent effects can be incorporated via PCM models. Validate predictions with cyclic voltammetry (CV) or UV-Vis spectroscopy .

- Advanced Tools : Use Gaussian or ORCA for energy minimization, and VMD/PyMOL for visualizing charge distribution .

Q. How do steric and electronic effects influence the reactivity of the nitro and amino groups in substitution reactions?

- Experimental Design : Conduct kinetic studies under varying conditions (pH, temperature) to probe substituent effects. Use Hammett plots to correlate substituent electronic parameters () with reaction rates. Monitor intermediates via in-situ IR or Raman spectroscopy .

- Case Study : Nitro groups are electron-withdrawing, which may deactivate the fluorenone core toward electrophilic substitution, whereas the amino group can act as an ortho/para-directing agent in aromatic reactions .

Q. What strategies address contradictions between experimental and computational data in mechanistic studies?

- Methodology : Apply multi-method validation. For example, if MD simulations conflict with experimental kinetics, re-parameterize force fields or adjust solvation models. Use Bayesian statistics to quantify uncertainty in conflicting datasets .

- Critical Analysis : Publish negative results and document failed hypotheses to refine future models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.